Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares a similar chlorophenyl group but differs in the rest of the structure.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorophenyl group and an oxadiazole ring, showing different chemical properties.
Uniqueness
Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41167-59-3 |
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Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 |
InChI Key |
MZFJPAFGPHWXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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